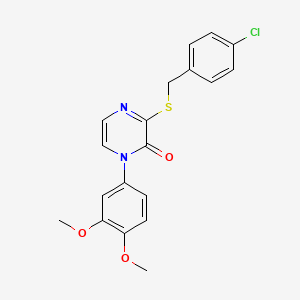

3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-24-16-8-7-15(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPJVVDVVVCMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-Chlorobenzylthio Group: This step may involve the nucleophilic substitution of a suitable leaving group with 4-chlorobenzylthiol.

Attachment of the 3,4-Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one as antiviral agents. For instance, derivatives targeting the RNA-dependent RNA polymerase of influenza A virus have shown promising results in disrupting protein-protein interactions essential for viral replication . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazinone framework can enhance antiviral efficacy.

Anticancer Properties

Research indicates that compounds containing pyrazinone moieties exhibit anticancer properties. These compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The presence of the dimethoxyphenyl group is believed to play a crucial role in enhancing these effects by improving solubility and bioavailability.

Acetylcholinesterase Inhibition

Another notable application is in the development of acetylcholinesterase inhibitors. Compounds structurally related to this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's . These inhibitors may help in managing symptoms by increasing acetylcholine levels in the brain.

Study on Antiviral Efficacy

A study published in a peer-reviewed journal evaluated the antiviral efficacy of several derivatives based on the pyrazinone structure against influenza viruses. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting significant antiviral activity .

Investigation into Anticancer Effects

In vitro studies conducted on breast cancer cell lines revealed that derivatives of this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was attributed to oxidative stress and disruption of mitochondrial function .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several pyrazinone derivatives documented in the evidence:

Key Observations :

- Thioether vs. β-Ketosulfide : The target compound’s thioether group (C-S-C linkage) contrasts with the β-ketosulfide (C-S-C=O) in Example 12 . The absence of a carbonyl in the thioether may enhance metabolic stability compared to β-ketosulfides, which are prone to hydrolysis.

- Substituent Positioning : The 3,4-dimethoxyphenyl group in the target compound differs from the 2,5-dimethoxy configuration in CAS 899965-82-3 . Meta/para methoxy groups are often associated with improved membrane permeability due to balanced lipophilicity, whereas ortho substituents may introduce steric hindrance .

Physicochemical and ADME Properties

- Metabolic Stability : Thioether linkages are generally resistant to oxidation compared to ethers, though the 3,4-dimethoxyphenyl group may undergo O-demethylation via cytochrome P450 enzymes .

Biological Activity

3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure suggests a promising profile for various therapeutic applications due to the presence of functional groups that can interact with biological targets.

Chemical Structure

The chemical formula for this compound is C18H18ClN2O2S, with a molecular weight of approximately 350.87 g/mol. The presence of the thioether and methoxy groups may enhance its lipophilicity and bioactivity.

Antimicrobial Activity

Recent studies have shown that pyrazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens with promising results.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| Another Pyrazine Derivative | 0.22 | Escherichia coli |

These findings suggest that the compound may inhibit bacterial growth effectively, potentially serving as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer potential of pyrazine derivatives has been explored extensively. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

In these studies, the compounds induced apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The thioether moiety is thought to enhance binding affinity to target proteins, while the methoxy groups may modulate the compound's interaction with cellular membranes.

Case Studies

Several case studies have highlighted the efficacy of pyrazine derivatives in preclinical models:

- Study on Anticancer Activity : A study evaluated a series of pyrazine derivatives including our compound against A549 cell lines. The results indicated significant growth inhibition with an IC50 value of 12.5 µM, suggesting potential for further development as an anticancer agent .

- Antimicrobial Efficacy : Another investigation reported that compounds similar to this compound exhibited strong antimicrobial activity against Staphylococcus aureus, with MIC values as low as 0.25 µg/mL, indicating their potential as effective antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step pathways, starting with the condensation of 4-chlorobenzyl thiol with a pre-functionalized pyrazinone core. Key steps include:

- Cyclization : Use of acidic or basic conditions (e.g., HCl/EtOH) to facilitate thioether bond formation .

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity, while ethanol improves yield in final steps .

- Temperature Control : Reactions often proceed at 60–80°C for 8–12 hours to balance yield and purity .

Critical Parameters : Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which spectroscopic methods confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substituents (e.g., chlorobenzyl protons at δ 4.3–4.5 ppm; dimethoxyphenyl signals at δ 3.8–3.9 ppm) .

- Mass Spectrometry (HRMS-ESI) : Confirm molecular ion peaks (e.g., [M + Na]) with <2 ppm deviation from calculated values .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced: How to resolve discrepancies between computational and experimental bioactivity data?

Methodological Answer:

- Validate Models : Cross-check docking results (e.g., AutoDock Vina) with mutagenesis studies to confirm binding pockets .

- Assay Conditions : Standardize in vitro protocols (e.g., ATP concentration in kinase assays) to reduce variability .

- Meta-Analysis : Compare data across cell lines (e.g., HepG2 vs. HEK293) to identify cell-specific effects .

Advanced: What strategies improve solubility and bioavailability?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the thioether or pyrazinone positions .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation to enhance aqueous solubility .

- Salt Formation : React with HCl or sodium salts to improve crystallinity and dissolution rates .

Basic: Which structural features influence reactivity in further modifications?

Methodological Answer:

- Electron-Donating Groups : The 3,4-dimethoxyphenyl moiety directs electrophilic substitution at the para position .

- Thioether Linkage : Susceptible to oxidation (e.g., with mCPBA) to sulfoxide/sulfone derivatives .

- Chlorobenzyl Group : Participates in Suzuki couplings for aryl diversification .

Advanced: How to design dose-response experiments for IC50 determination?

Methodological Answer:

- Concentration Range : Test 0.1–100 µM in logarithmic increments .

- Controls : Include positive (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%) .

- Replicates : Perform triplicate assays with blinded analysis to minimize bias .

Basic: What protocols evaluate stability under varying pH/temperature?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; quantify degradation via HPLC .

- Thermal Stability : Heat to 40–60°C for 72h under nitrogen; monitor by NMR for structural changes .

Advanced: Which computational methods model protein interactions?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or GROMACS to predict binding modes to kinase domains .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability .

Advanced: How to analyze cytotoxicity contradictions across cell lines?

Methodological Answer:

- Pathway Profiling : Use RNA-seq to identify differentially expressed genes in resistant lines .

- Metabolic Screening : Measure ATP levels (CellTiter-Glo) to rule out viability assay artifacts .

Basic: Recommended storage conditions for long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Atmosphere : Use argon/vacuum sealing to inhibit oxidation of the thioether group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.